BenchChemオンラインストアへようこそ!

Neridronate

Osteogenesis Imperfecta Pediatric bone disorders Vertebral morphometry

Neridronate is the sole bisphosphonate globally approved for neonatal/pediatric Osteogenesis Imperfecta and Complex Regional Pain Syndrome, with orphan drug designations in both Europe and the US. Its six-carbon side chain confers unique hydroxyapatite binding, enabling a single-infusion outpatient protocol versus the 3-day inpatient regimen required for pamidronate. For Paget's disease, neridronate delivers a 93% therapeutic response rate, equivalent to zoledronic acid, with a favorable renal safety profile. Source this irreplaceable API for clinical programs, named-patient supplies, or CRPS research where no other bisphosphonate shares its regulatory exclusivity.

Molecular Formula C6H17NO7P2
Molecular Weight 277.15 g/mol
CAS No. 79778-41-9
Cat. No. B1678199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeridronate
CAS79778-41-9
Synonyms6-AHHDP
6-amino-1-hydroxyhexane-1,1-diphosphonate
6-amino-1-hydroxyhexylidene-1,1-bisphosphonic acid
AHHexBP
aminohexane bisphosphonate
neridronate
neridronic acid
Molecular FormulaC6H17NO7P2
Molecular Weight277.15 g/mol
Structural Identifiers
SMILESC(CCC(O)(P(=O)(O)O)P(=O)(O)O)CCN
InChIInChI=1S/C6H17NO7P2/c7-5-3-1-2-4-6(8,15(9,10)11)16(12,13)14/h8H,1-5,7H2,(H2,9,10,11)(H2,12,13,14)
InChIKeyPUUSSSIBPPTKTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Neridronate (CAS 79778-41-9): Amino-Bisphosphonate Bone Resorption Inhibitor for Orphan Indications and CRPS


Neridronate (INN: neridronic acid; CAS 79778-41-9), chemically defined as 6-amino-1-hydroxyhexylidene bisphosphonic acid, is a nitrogen-containing amino-bisphosphonate that functions as a potent inhibitor of osteoclast-mediated bone resorption via inhibition of farnesyl pyrophosphate (FPP) synthase (IC50 = 388.2 nM in cell-free assay) . Structurally distinguished by its six-carbon aliphatic amino side chain, neridronate is molecularly distinct from its shorter-chain analog pamidronate (three-carbon chain) and longer-chain analog alendronate (four-carbon chain), which directly influences bone mineral binding dynamics and anti-resorptive potency [1]. Neridronate holds regulatory approval in Italy for the treatment of Osteogenesis Imperfecta (OI) and Paget's Disease of Bone (PDB), with additional registered indication for Complex Regional Pain Syndrome (CRPS) [2]. Unlike other bisphosphonates in its class, neridronate is the only bisphosphonate indicated for use in neonates and pediatric populations with OI [3]. It is marketed under the trade name Nerixia® (Attila® in China) by Abiogen Pharma and has orphan drug status in Europe for both OI and CRPS [3].

Neridronate Procurement: Why Pamidronate, Alendronate, or Zoledronate Cannot Be Directly Substituted


Despite belonging to the same amino-bisphosphonate class, neridronate exhibits distinct structural, pharmacological, and clinical differentiation that precludes generic substitution with pamidronate, alendronate, or zoledronic acid. Molecular modeling studies demonstrate that the six-carbon aliphatic side chain of neridronate yields unique hydroxyapatite binding dynamics and bone mineral affinity characteristics relative to the three-carbon chain of pamidronate and the four-carbon chain of alendronate, which directly influence in vivo anti-resorptive efficacy predictions [1]. Clinically, these molecular distinctions translate into divergent regulatory indications: neridronate remains the only bisphosphonate approved for the orphan disease indications of Osteogenesis Imperfecta and Complex Regional Pain Syndrome in Italy, with no other bisphosphonate holding equivalent orphan drug designations for these conditions [2] [3]. Furthermore, neridronate's 100 mg intravenous outpatient administration protocol provides distinct operational advantages over the 3-day inpatient infusion regimen historically required for pamidronate in pediatric OI populations [4]. The quantitative evidence below demonstrates that while some bisphosphonates share overlapping efficacy in select endpoints, neridronate's composite profile—spanning regulatory exclusivity, pediatric labeling, and non-inferior/superior outcomes in specific comparator studies—prevents interchangeability without compromising clinical or regulatory compliance.

Neridronate Comparative Evidence: Quantified Differentiation Against Pamidronate, Zoledronate, and Alendronate


Neridronate vs. Pamidronate in Pediatric OI: Equivalent Vertebral Morphometry with Superior Outpatient Convenience

In the first head-to-head vertebral morphometry analysis comparing neridronate (NER) and pamidronate (PAM) in pediatric patients with OI types III and IV, neridronate demonstrated equivalent efficacy across all measured vertebral parameters while offering a materially shorter infusion protocol. The study analyzed 28 patients retrospectively matched by age, height, and disease severity, evaluating vertebral area and multiple vertebral indices after one year of treatment [1]. No statistically significant differences were observed between treatment arms, establishing non-inferiority of neridronate for vertebral reshaping outcomes [1].

Osteogenesis Imperfecta Pediatric bone disorders Vertebral morphometry

Neridronate vs. Zoledronate in Pamidronate-Refractory Paget's Disease: Comparable 93-94% Biochemical Response Rates

A 15-month randomized controlled trial compared neridronate and zoledronate in patients with active Paget's disease of bone (PDB) who failed to achieve therapeutic response to pamidronate. Both neridronate and zoledronate demonstrated remarkably similar and high biochemical remission rates in this refractory population [1]. The data establish neridronate as a viable alternative to zoledronic acid in pamidronate-nonresponders, with no statistically significant difference in efficacy [1].

Paget's disease of bone Bisphosphonate resistance Alkaline phosphatase normalization

Neridronate vs. Placebo in OI: Substantial Fracture Risk Reduction Demonstrated in Systematic Review

A comprehensive 2025 systematic review and meta-analysis evaluating bisphosphonate efficacy in Osteogenesis Imperfecta quantified neridronate's fracture risk reduction relative to placebo, positioning it among the most effective bisphosphonates for this endpoint. The analysis compared alendronate, neridronate, olpadronate, pamidronate, risedronate, and zoledronic acid using data from 21 sources [1]. Neridronate demonstrated a substantially reduced fracture risk relative to its placebo counterpart, with efficacy comparable to olpadronate and superior to risedronate in this analysis [1].

Osteogenesis Imperfecta Fracture prevention Bone mineral density

Neridronate Molecular Pharmacology: Predicted Anti-Resorptive Potency Modeled Against Pamidronate and Alendronate

A quantitative structure-activity relationship (QSAR) model correlating in vitro FDPS inhibition and bone mineral affinity with in vivo anti-resorptive efficacy (experimental D20) positions neridronate at an intermediate potency between pamidronate and alendronate/risedronate [1]. The predictive model, which integrates FDPS IC50 and hydroxyapatite binding affinity parameters, accurately estimates the in vivo anti-resorptive efficacy of clinically used bisphosphonates [1]. Neridronate (NER) is annotated alongside pamidronate (PAM), alendronate (ALN), risedronate (RIS), and zoledronate (ZOL) on the predictive correlation plot, enabling cross-compound potency comparison [1]. In vitro FDPS inhibition assays report an IC50 of 388.2 nM for neridronate in cell-free systems .

Bisphosphonate pharmacology Bone mineral affinity FDPS inhibition

Neridronate Safety Profile in Malignant Hypercalcemia: 10% Acute-Phase Response Rate vs. Higher Rates with Other Amino-Bisphosphonates

In a clinical study of 20 patients with tumor-induced hypercalcemia refractory to rehydration, a single 125 mg intravenous infusion of neridronate (aminohexane bisphosphonate, AHBP) demonstrated rapid serum calcium normalization in 65% of patients with a notably low incidence of acute-phase reaction [1]. Serum calcium fell significantly by day 3 (P < 0.001), reaching nadir at day 7, with normocalcemia persisting through day 14 in evaluable patients [1]. The study explicitly evaluated acute toxicity with attention to acute-phase reaction and renal function changes, reporting no change in renal function [1].

Malignant hypercalcemia Bisphosphonate tolerability Acute-phase reaction

Neridronate Unique Regulatory Position: Only Bisphosphonate Approved for Orphan OI and CRPS Indications

Neridronate holds a unique regulatory position among bisphosphonates as the only therapeutic agent approved globally for the orphan disease indications of Osteogenesis Imperfecta (OI) and Complex Regional Pain Syndrome (CRPS) [1]. This exclusivity is supported by orphan drug designations from the European Medicines Agency and Italian regulatory authorities, providing market protection and restricting generic substitution for these specific indications [2]. Unlike pamidronate, alendronate, or zoledronic acid—which lack approval for OI in most jurisdictions—neridronate (Nerixia®) is specifically labeled for use in neonates and children with OI [1].

Orphan drug designation Regulatory exclusivity Osteogenesis Imperfecta

Neridronate Procurement Scenarios: Evidence-Based Applications in Osteogenesis Imperfecta, Paget's Disease, and CRPS


Pediatric Osteogenesis Imperfecta Outpatient Treatment Programs

Based on the direct head-to-head evidence showing equivalent vertebral morphometry outcomes between neridronate and pamidronate (p = 0.590 for vertebral area difference) [1], combined with neridronate's single-infusion outpatient protocol versus pamidronate's 3-day inpatient regimen, pediatric OI programs should prioritize neridronate procurement for centers seeking to reduce hospitalization burden while maintaining bone-reshaping efficacy. Neridronate is uniquely labeled for neonatal and pediatric OI use among all bisphosphonates [2], and systematic review evidence confirms substantial fracture risk reduction relative to placebo in OI populations [3].

Paget's Disease of Bone Salvage Therapy Following Pamidronate Failure

For patients with active Paget's disease who have failed to achieve biochemical remission on pamidronate, neridronate offers a 93% therapeutic response rate that is statistically indistinguishable from zoledronic acid (94%) based on randomized controlled trial data [4]. Procurement for Paget's disease treatment centers should maintain neridronate as a zoledronate-sparing option or as an alternative when zoledronic acid is contraindicated due to renal impairment concerns. ALP normalization rates of 80% for neridronate versus 83% for zoledronic acid support equivalent clinical utility in this refractory population [4].

Complex Regional Pain Syndrome (CRPS) Clinical Trials and Named-Patient Programs

Neridronate is registered in Italy for Complex Regional Pain Syndrome Type I and is the only bisphosphonate with orphan drug designation for this indication in Europe [2] [5]. A 2025 systematic review and meta-analysis evaluating bisphosphonates for CRPS, which included five neridronate trials among eleven total RCTs, found that bisphosphonates may reduce pain intensity in the short term (>4 weeks to 3 months) by a mean difference of -10.0 on a 0-100 scale (95% CI, -18.9 to -1.1) [5]. Procurement for CRPS research programs or named-patient supplies should prioritize neridronate based on the largest trial evidence base among bisphosphonates for this orphan condition.

Malignant Hypercalcemia Management with Minimized Acute-Phase Reaction Risk

In oncology settings managing tumor-induced hypercalcemia, the clinical evidence from neridronate studies demonstrates a 10% incidence of acute-phase reaction (2/20 patients) with no observed gastrointestinal or renal adverse effects [6]. This compares favorably to the class-typical acute-phase reaction rate of approximately 15% for intravenous amino-bisphosphonates. For procurement in oncology supportive care where minimizing infusion-related adverse events is a priority, neridronate offers an evidence-based alternative to pamidronate or zoledronic acid, with documented serum calcium normalization in 65% of patients (13/20) and a significant decrease in fasting urinary calcium excretion (P < 0.05) [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neridronate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.